2',7'-Difluorofluorescein

Description

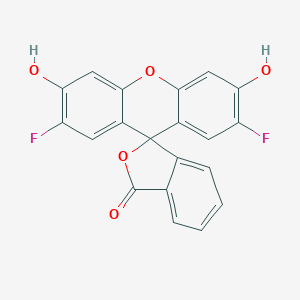

Structure

2D Structure

Propriétés

IUPAC Name |

2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10F2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXJIUHGLVUXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)F)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for 2 ,7 Difluorofluorescein

Advanced Methodologies for 2',7'-Difluorofluorescein Synthesis

The creation of the this compound scaffold relies on precise and efficient chemical reactions. Modern synthetic approaches have focused on improving yields, simplifying procedures, and allowing for greater structural diversity.

Friedel-Crafts Acylation Approaches for Xanthene Core Formation

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and a fundamental method for constructing the xanthene core of fluorescein (B123965) and its derivatives. wikipedia.orgnih.gov This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring. wikipedia.orgnih.govorganic-chemistry.org In the context of this compound synthesis, this involves the reaction of a substituted resorcinol (B1680541) with an appropriate phthalic anhydride (B1165640) derivative.

A common approach involves the condensation of 4-fluororesorcinol (B135099) with phthalic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride or methanesulfonic acid. encyclopedia.pub The reaction proceeds via a Friedel-Crafts acylation mechanism to form the characteristic tricyclic xanthene structure. More advanced methods have explored stepwise Friedel-Crafts reactions to create non-symmetrical fluorescein derivatives, which can offer unique photophysical properties. mdpi.com For instance, a fluorine-free benzoylbenzoic acid intermediate can be prepared and subsequently reacted with a fluorinated resorcinol derivative in the presence of a strong acid catalyst like methanesulfonic acid to yield the desired difluorinated xanthene core. mdpi.com

| Reactants | Catalyst/Conditions | Product | Reference |

| 4-Fluororesorcinol, Phthalic Anhydride | Zinc Chloride or Methanesulfonic Acid | This compound | encyclopedia.pub |

| Benzoylbenzoic acid derivative, Fluorinated resorcinol | Methanesulfonic Acid | Non-symmetrical difluorofluorescein | mdpi.com |

Multi-Step Synthetic Pathways for Fluorinated Fluorescein Derivatives

The synthesis of more complex fluorinated fluorescein derivatives often necessitates multi-step pathways. These routes offer greater control over the final structure and allow for the introduction of various functional groups. For instance, the synthesis of this compound can be a part of a larger synthetic scheme aimed at producing other valuable fluorinated dyes. acs.org

Nucleophilic Substitution Approaches in Fluorescein Core Modification

While Friedel-Crafts reactions build the core structure, nucleophilic substitution reactions are crucial for modifying the fluorescein scaffold, including the introduction of fluorine atoms or other functional groups. nih.gov These reactions involve the replacement of a leaving group on the aromatic ring with a nucleophile.

In some strategies, a precursor molecule with suitable leaving groups is synthesized, and fluorine is introduced via nucleophilic aromatic substitution (SNAr). This method allows for precise control over the position of the fluorine atoms. Furthermore, nucleophilic substitution is extensively used to attach various functionalities to the fluorescein core, thereby tuning its properties for specific applications. For example, the reaction of a halogenated fluorescein derivative with a thiol-containing molecule can be used for bioconjugation. acs.org This approach provides an alternative to traditional methods that require the incorporation of synthetically challenging functional handles. acs.org

Structural Modification and Functionalization for Tunable Properties

The versatility of this compound can be significantly enhanced by strategically modifying its chemical structure. These modifications aim to alter its spectral properties, improve its performance in aqueous environments, and enhance its compatibility with biological systems.

Introduction of Electron-Withdrawing/Donating Substituents for Spectral Modulation

The introduction of electron-withdrawing or electron-donating groups onto the xanthene ring of fluorescein derivatives has a profound impact on their photophysical properties. researchgate.netnih.gov Fluorine atoms, being electron-withdrawing, are known to lower the pKa of the phenolic hydroxyl groups, making the dye more fluorescent at acidic pH. encyclopedia.pubnih.gov

Further modifications with other electron-withdrawing groups, such as nitro groups, can lead to a significant quenching of fluorescence. researchgate.net Conversely, the introduction of electron-donating groups, like alkyl groups, can increase the pKa and cause a bathochromic (red) shift in the absorption and emission spectra. nih.gov This principle of spectral tuning allows for the rational design of fluorophores with specific excitation and emission wavelengths tailored for particular applications, such as multiplex imaging or use with specific light sources. mdpi.com

| Substituent Type | Effect on pKa | Effect on Spectra | Reference |

| Electron-withdrawing (e.g., Fluorine) | Decrease | - | encyclopedia.pubnih.gov |

| Electron-withdrawing (e.g., Nitro) | - | Fluorescence quenching | researchgate.net |

| Electron-donating (e.g., Alkyl) | Increase | Bathochromic shift | nih.gov |

Strategies for Improved Aqueous Solubility and Biocompatibility

For many biological applications, high aqueous solubility and biocompatibility are paramount. While this compound itself has moderate water solubility, its utility can be expanded by introducing functional groups that enhance these properties.

One common strategy is the introduction of charged groups, such as carboxylates or sulfonates. jst.go.jp For example, the synthesis of 6'-O-carboxymethyl-2',7'-dichlorofluorescein derivatives has been shown to significantly improve their solubility in aqueous solutions. jst.go.jp Another approach involves the conjugation of the fluorophore to hydrophilic polymers or biomolecules like cyclodextrins. beilstein-journals.org These modifications not only improve solubility but can also enhance biocompatibility and reduce non-specific interactions within a biological system. mdpi.com Functionalization with moieties that can interact with specific cellular components can also improve biocompatibility and targeting. nih.gov

Development of Acetylated Progenitors for Enhanced Cellular Permeation

The inherent charge of the hydroxyl and carboxyl groups of this compound at physiological pH can limit its ability to passively diffuse across the lipid bilayer of cell membranes. To overcome this limitation and facilitate intracellular studies, researchers have developed acetylated progenitors of the fluorophore. This strategy involves the esterification of the hydroxyl groups with acetate (B1210297) moieties, a modification that significantly enhances the molecule's lipophilicity and, consequently, its cell permeability.

A prime example of this approach is this compound diacetate (DFFDA), also known as Oregon Green 488 diacetate. glpbio.com This non-fluorescent derivative readily crosses cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, regenerating the fluorescent this compound. glpbio.comacs.org This enzymatic cleavage also traps the now more hydrophilic and fluorescent molecule within the cytosol, allowing for the study of intracellular processes. acs.org The general mechanism involves the hydrolysis of the ester bonds, releasing acetic acid and the parent fluorophore. This method has proven effective for various cell types, including hepatocytes. mdpi.comnih.govspringernature.com

Another important acetylated progenitor is 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate). This cell-permeable probe is designed for the detection of intracellular nitric oxide (NO). escholarship.orgnih.gov Upon entering the cell, it is similarly hydrolyzed by cytosolic esterases to the cell-impermeant DAF-FM. escholarship.org The unmasked DAF-FM can then react with NO to form a highly fluorescent triazole product, enabling the quantification of NO production within the cellular environment. escholarship.org The choice of the diacetate form is a deliberate strategy to ensure the probe can reach its intracellular target.

The successful application of this strategy is not limited to simple diacetates. More complex derivatives, such as those incorporating acetoxymethyl (AM) ethers, have also been explored to create stable, fluorogenic substrates. raineslab.com The fundamental principle remains the same: masking polar groups to facilitate cell entry, followed by intracellular enzymatic activation.

Table 1: Properties of Acetylated this compound Progenitors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature | Application |

|---|---|---|---|---|

| This compound diacetate (DFFDA) | C24H14F2O7 | 452.36 | Cell-permeable, becomes fluorescent upon deacetylation | Intracellular pH indicator, general fluorescent labeling |

Carboxylation and Other Derivatizations for Targeted Applications

Beyond enhancing cellular uptake, the derivatization of this compound through carboxylation and other functionalizations opens up a vast landscape of targeted applications. The introduction of a carboxylic acid group provides a reactive handle for conjugation to other molecules, such as proteins, peptides, or nanoparticles, without significantly altering the core spectral properties of the fluorophore.

A key example is 5(6)-carboxy-2',7'-difluorofluorescein, which serves as a building block for the synthesis of more complex fluorescent probes. caltagmedsystems.co.uk This carboxylated derivative can be activated, for instance, as an N-succinimidyl ester, to facilitate covalent labeling of amine groups on biomolecules. springernature.com This strategy is fundamental in creating fluorescently tagged antibodies and other reagents for use in immunoassays, fluorescence microscopy, and flow cytometry. The fluorination of the fluorescein core in these derivatives offers advantages over traditional carboxyfluorescein, including increased photostability and a lower pKa, which makes their fluorescence less sensitive to pH changes in the physiological range. caltagmedsystems.co.uk

The carboxyl group not only serves as a conjugation point but can also influence the biological trafficking of the molecule. For instance, carboxylated derivatives of the related 2',7'-dichlorodihydrofluorescein (B1593923) have been incorporated into liposomes for targeted delivery to specific tissues, such as the liver or tumors. acs.orgmdpi.comresearchgate.net This approach leverages the carboxyl group to anchor the probe within the delivery vehicle, which can be further functionalized with targeting ligands to direct it to the desired site in vivo.

Other derivatizations aim to create probes for specific analytes or biological processes. For example, the synthesis of this compound derivatives can be tailored to create sensors for metal ions or to develop photoactivatable probes. nih.gov These "caged" fluorophores are initially non-fluorescent and can be activated with light, offering precise spatiotemporal control over fluorescence generation in biological imaging experiments. The strategic placement of functional groups on the xanthene or pendant phenyl ring allows for the fine-tuning of the probe's properties, including its spectral characteristics, quantum yield, and reactivity towards its target.

Table 2: Properties of Carboxylated and Other this compound Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature | Application |

|---|---|---|---|---|

| 5(6)-Carboxy-2',7'-difluorofluorescein | C21H10F2O7 | 412.30 | Reactive handle for conjugation, increased photostability | Building block for fluorescent probes, biomolecule labeling |

Spectroscopic Characterization and Photophysical Mechanisms of 2 ,7 Difluorofluorescein

Advanced Absorption and Emission Spectroscopic Studies

The spectroscopic properties of 2',7'-difluorofluorescein are intricately linked to its molecular structure and the surrounding chemical environment. Detailed studies have elucidated the nature of its various forms and their spectral characteristics.

Analysis of Acid-Base Equilibria and Ground-State Prototropic Species

In aqueous solutions, this compound exists in four different prototropic forms, depending on the pH of the solution: a cation (C), a neutral form (N), a monoanion (M), and a dianion (D). nih.gov The transitions between these forms are governed by three ground-state pKa values, which have been determined to be 1.02, 3.61, and 4.69. nih.govacs.orgkuleuven.be These pKa values correspond to the deprotonation steps of the carboxylic acid group and the two hydroxyl groups of the fluorescein (B123965) backbone. The presence of these multiple ionization states leads to significant changes in the absorption spectra as the pH is varied. psu.edu Furthermore, there is evidence from absorption and NMR spectroscopy for the existence of three tautomers within the neutral species. nih.govacs.orgkuleuven.be The equilibrium between these prototropic forms is a critical factor in understanding the dye's fluorescence behavior, as each form exhibits distinct absorption and emission properties. At physiological pH values (5.5-7.5), the dianionic form is the predominant species. researchgate.net

Influence of Solvent and Environmental Factors on Spectral Characteristics

The spectral characteristics of this compound are highly sensitive to the surrounding solvent and other environmental factors. The polarity of the solvent can significantly influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima. evidentscientific.com For instance, a partial shift in the tautomeric equilibrium of the monoanion from a form with an ionized carboxyl group and a neutral hydroxyl group in water to a form with a neutral carboxylic acid and an ionized hydroxyl group has been observed in other solvent systems. nih.gov

The presence of other molecules in the solution, such as buffers or macromolecules, can also affect the dye's photophysical properties. For example, interactions with the polycation poly(2-(trimethylamino)ethyl methacrylate) chloride lead to the formation of ground-state complexes, which can be characterized by changes in the visible absorption spectra. researchgate.net Furthermore, factors like dye aggregation and interactions with surfaces can lead to time-dependent changes in the absorbance and fluorescence features, as observed in studies of cement hydration. nih.gov

Time-Resolved Fluorescence Measurements and Excited-State Dynamics

Time-resolved fluorescence spectroscopy provides a powerful tool for investigating the dynamic processes that occur in the excited state of this compound. These measurements have been crucial in elucidating the kinetics of proton exchange reactions and the mechanisms by which buffers can mediate these processes. nih.govacs.orgkuleuven.be

Kinetics of Excited-State Proton Exchange Reactions

Upon photoexcitation, the acidity of the prototropic forms of this compound can change significantly, leading to excited-state proton transfer (ESPT) reactions. nih.gov These reactions can occur between the neutral, monoanionic, and dianionic forms of the dye. nih.gov The cation form, in particular, behaves as a "super" photoacid, exhibiting a very high deprotonation rate constant of 1.04 x 10¹¹ s⁻¹. nih.gov The kinetics of these complex, multi-state ESPT reactions have been resolved using global three-compartmental analysis of fluorescence decay surfaces. nih.gov The rate constants for deactivation of the monoanion and dianion have been determined to be 2.94 × 10⁸ s⁻¹ and 2.47 × 10⁸ s⁻¹, respectively. nih.govacs.orgacs.org

Buffer-Mediated Proton Transfer Mechanisms

The presence of buffer species, such as acetate (B1210297), can significantly promote excited-state proton transfer between the different prototropic forms of this compound. nih.govacs.orgkuleuven.be Steady-state emission evidence has shown that acetate buffer facilitates proton exchange between the neutral, monoanionic, and dianionic species. nih.gov Time-resolved fluorescence measurements have been used to characterize the time course of the excited species in these buffer-mediated reactions. nih.govacs.orgkuleuven.be The rate constants for the buffer-mediated deprotonation and protonation have been determined to be 9.70 × 10⁸ M⁻¹s⁻¹ and 1.79 × 10⁸ M⁻¹s⁻¹, respectively, leading to an excited-state pKa* of 4.02. nih.govacs.orgacs.org The kinetics of these reactions have been successfully modeled using global compartmental analysis, providing a detailed understanding of the role of buffers in the excited-state dynamics of the dye. nih.govacs.orgnih.gov

Data Tables

Table 1: Ground-State pKa Values of this compound

| pKa Value | Corresponding Transition | Reference |

| 1.02 | Cation to Neutral | nih.govacs.orgkuleuven.be |

| 3.61 | Neutral to Monoanion | nih.govacs.orgkuleuven.be |

| 4.69 | Monoanion to Dianion | nih.govacs.orgkuleuven.be |

| C: Cation, N: Neutral, M: Monoanion, D: Dianion |

Table 2: Kinetic Parameters for Excited-State Processes of this compound

| Parameter | Value | Description | Reference |

| kdeprotonation (Cation) | 1.04 x 10¹¹ s⁻¹ | Deprotonation rate constant of the excited cation | nih.gov |

| kdeactivation (Monoanion) | 2.94 × 10⁸ s⁻¹ | Deactivation rate constant of the excited monoanion | nih.govacs.orgacs.org |

| kdeactivation (Dianion) | 2.47 × 10⁸ s⁻¹ | Deactivation rate constant of the excited dianion | nih.govacs.orgacs.org |

| kdeprotonation (Buffer-mediated) | 9.70 × 10⁸ M⁻¹s⁻¹ | Rate constant for buffer-mediated deprotonation | nih.govacs.orgacs.org |

| kprotonation (Buffer-mediated) | 1.79 × 10⁸ M⁻¹s⁻¹ | Rate constant for buffer-mediated protonation | nih.govacs.orgacs.org |

| pKa* | 4.02 | Excited-state pKa in the presence of acetate buffer | nih.govacs.orgacs.org |

Global Compartmental Analysis for Kinetic Parameter Resolution

The study of the excited-state proton exchange reactions of this compound (also known as Oregon Green 488) has been significantly advanced by the application of global compartmental analysis. This powerful kinetic method allows for the resolution of complex photophysical processes by analyzing multi-dimensional fluorescence decay data.

In a notable study, the kinetics of the excited-state proton transfer between the neutral, monoanionic, and dianionic forms of this compound, promoted by an acetate buffer, were successfully resolved using this technique. The time course of the excited species was characterized through time-resolved fluorescence measurements, and the resulting fluorescence decay surface was analyzed. This represented the first instance of this particular kinetic model being solved under identifiability conditions through global compartmental analysis. acs.orgresearchgate.net

The analysis yielded specific rate constants for the deactivation of the different ionic species and for the buffer-mediated proton exchange. These parameters are crucial for understanding the photodynamic behavior of the dye in various chemical environments. The agreement between the experimental data and the values simulated using the recovered kinetic parameters has been shown to be excellent, validating the model and the analytical approach. nih.govacs.org

Further investigations extended this analysis to acidic media, where the cation, neutral, and monoanion forms coexist. The kinetics of this three-state excited-state proton transfer (ESPT) reaction were solved using a global three-compartmental analysis of the fluorescence decay surface. This complex system was successfully characterized, revealing the kinetic and spectral parameters despite the significant overlap in the absorption and emission spectra of the neutral and monoanionic forms. nih.gov

Interactive Data Table: Kinetic Parameters of this compound Determined by Global Compartmental Analysis

| Parameter | Species | Value | Conditions | Reference |

| Deactivation Rate Constant | Monoanion | 2.94 x 10⁸ s⁻¹ | Acetate Buffer | acs.orgresearchgate.net |

| Deactivation Rate Constant | Dianion | 2.47 x 10⁸ s⁻¹ | Acetate Buffer | acs.orgresearchgate.net |

| Deprotonation Rate Constant | Buffer-mediated | 9.70 x 10⁸ M⁻¹s⁻¹ | Acetate Buffer | acs.orgresearchgate.net |

| Protonation Rate Constant | Buffer-mediated | 1.79 x 10⁸ M⁻¹s⁻¹ | Acetate Buffer | acs.orgresearchgate.net |

| Deprotonation Rate Constant | Cation | 1.04 x 10¹¹ s⁻¹ | Acidic Media | nih.gov |

Fluorescence Quantum Yield Investigation Methodologies

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of this value is critical for characterizing fluorescent probes like this compound.

Quantitative Assessment of Fluorescence Efficiency in Diverse Media

The most common method for determining the fluorescence quantum yield of a compound in solution is the relative method. edinst.comuci.edu This approach involves comparing the fluorescence properties of the sample of interest to a well-characterized fluorescence standard with a known quantum yield. edinst.com

The procedure involves preparing solutions of both the test sample (this compound) and a standard with identical absorbance at the same excitation wavelength. uci.edu By measuring the integrated fluorescence intensities of both solutions under identical experimental conditions, the quantum yield of the sample can be calculated using the following equation:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)

Where:

Φ is the fluorescence quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

The subscripts S and R refer to the sample and the reference, respectively.

To minimize errors, it is recommended to work with dilute solutions (absorbance < 0.1) to avoid inner filter effects and to use the same solvent for both the sample and the standard. uci.edu If different solvents are used, the refractive index of each solvent must be taken into account in the calculation. edinst.com

Factors Influencing Quantum Yield, including Aggregation and Quenching

The fluorescence quantum yield of this compound is not an intrinsic constant but is highly dependent on its molecular environment. Several factors can lead to a decrease in quantum yield, a phenomenon known as quenching.

Quenching by External Species: The fluorescence of this compound can also be quenched by interactions with other molecules in the solution. This can occur through various mechanisms, including photoinduced electron transfer (PET), where an electron is transferred from a quencher molecule to the excited fluorophore (or vice versa), leading to a non-radiative return to the ground state. For example, interactions with certain nucleobases, like guanosine, can lead to fluorescence quenching.

The presence of bulky, hydrophobic counterions has been shown to be an effective strategy to mitigate ACQ in dye-loaded polymer nanoparticles. These counterions can act as spacers between dye molecules, preventing their close association and the resulting quenching.

Mechanisms of Photoinduced Electron Transfer and Fluorescence Modulation

Photoinduced electron transfer (PET) is a key mechanism that can modulate the fluorescence of this compound and its derivatives. PET is a process where, upon photoexcitation, an electron is transferred from an electron-donating moiety to an electron-accepting moiety within the same molecule or between different molecules. This process provides a non-radiative de-excitation pathway, effectively quenching the fluorescence.

In the context of fluorescein derivatives, the xanthene core typically acts as the fluorophore and can function as either an electron acceptor or donor depending on the substituent. For instance, in derivatives of the related 2',7'-dichlorofluorescein (B58168), the introduction of electron-donating groups can lead to fluorescence quenching via PET. The efficiency of this quenching is dependent on the conformation of the molecule, which can bring the donor and acceptor moieties into close proximity.

The PET mechanism is often exploited in the design of fluorescent sensors. In such systems, the fluorophore is linked to a quencher through a linker that can change its conformation upon binding to a specific analyte. In the "off" state, the quencher is held close to the fluorophore, and fluorescence is suppressed by PET. Upon analyte binding, a conformational change occurs, increasing the distance between the fluorophore and the quencher, which disrupts the PET process and "turns on" the fluorescence. This principle has been applied in sensors for various targets, including RNA and metal ions.

Spectroscopic Studies on Hybrid Materials Incorporating this compound

The unique spectroscopic properties of this compound make it a valuable probe for studying the properties and processes within hybrid materials. By incorporating the dye into these materials, changes in its absorbance and fluorescence characteristics can provide insights into the material's structure and dynamics at a molecular level.

One study utilized this compound (DFFL) to monitor the early stages of cement hydration. The time-dependent changes in the absorbance and fluorescence of DFFL were used to study the hydration processes in pastes of white cement and its main phases, tricalcium aluminate and tricalcium silicate. The observed spectral changes were attributed to dye aggregation and interactions with the surfaces of the hydrating cement particles. This application demonstrates the potential of optical spectroscopy with suitable reporter dyes to gain a better understanding of complex chemical processes in opaque materials. nih.gov

In another example, a derivative of this compound, 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), was used as a nitric oxide (NO) indicator within a hybrid semiconducting organosilica-based nanoplatform designed for synergistic photothermally boosted radiotherapy. The fluorescence of DAF-FM was used to monitor the release of NO from the nanoparticles within cancer cells, providing a means to track the therapeutic action of the hybrid material. nih.gov

Furthermore, spectroscopic studies have been conducted on the interactions between this compound and polyelectrolytes in aqueous solutions. Techniques such as visible absorption spectroscopy and fluorescence correlation spectroscopy (FCS) were used to characterize the formation and properties of complexes between the anionic dye and a polycation. These studies revealed that both electrostatic and hydrophobic interactions influence the binding of the dye to the polymer chains. researchgate.net

Advanced Methodologies for Ph Sensing Utilizing 2 ,7 Difluorofluorescein

Theoretical Framework of pH-Dependent Fluorescence

The fluorescence of 2',7'-difluorofluorescein is intricately linked to the pH of its environment, a phenomenon governed by its molecular structure and the resulting acid-base equilibria.

The acidity of a fluorescent indicator, quantified by its pKa value, is a critical parameter that determines the pH range in which it is most sensitive. The introduction of electron-withdrawing substituents onto the fluorophore's core structure is a key strategy for tuning this pKa. In this compound, the two fluorine atoms act as potent electron-withdrawing groups. This effect lowers the electron density on the xanthene ring system, stabilizing the anionic forms of the molecule and thus lowering the pKa of the phenolic proton. nih.govacs.org

Compared to its parent molecule, fluorescein (B123965), which has a pKa of approximately 6.4, this compound is significantly more acidic. nih.gov Its pKa is reported to be around 4.7 to 4.8. acs.orgd-nb.info This lower pKa makes the fluorescence of this compound largely insensitive to pH fluctuations within the typical physiological range (pH 6.8-7.4), but renders it an excellent sensor for measuring pH in more acidic environments, such as cellular organelles or specific industrial processes. nih.govadipogen.com This principle of tuning pKa through halogenation is a general strategy, as seen with other derivatives like 2',7'-dichlorofluorescein (B58168). d-nb.infonsf.gov

| Compound | pKa Value | Reference |

|---|---|---|

| Fluorescein | ~6.4 - 6.5 | nih.govd-nb.info |

| This compound | ~4.7 - 4.8 | d-nb.infoadipogen.com |

| 2',7'-Dichlorofluorescein | ~5.0 - 5.19 | acs.orgd-nb.info |

| 2',4',5',7'-Tetrabromofluorescein | 3.8 | d-nb.info |

Like fluorescein, this compound exists in several different prototropic forms in aqueous solution, including a cation, a neutral form (which can exist as three tautomers, including a non-fluorescent lactone), a monoanion, and a highly fluorescent dianion. nih.govnih.govacs.org The equilibrium between these species is what dictates the compound's pH-dependent absorption and fluorescence characteristics.

Detailed absorption studies have identified multiple ground-state pKa values for this compound, corresponding to the stepwise deprotonation of the molecule. nih.govacs.org The dianionic form is the most fluorescent species. nih.gov The transitions between these forms are responsible for the probe's utility in pH sensing. For instance, the equilibrium between the less fluorescent monoanion and the highly fluorescent dianion is the primary transition used for pH measurement in the acidic range. nih.gov

| Equilibrium | pKa Value | Reference |

|---|---|---|

| Cation ⇌ Neutral + H⁺ | 1.02 | nih.govacs.org |

| Neutral ⇌ Monoanion + H⁺ | 3.61 | nih.govacs.org |

| Monoanion ⇌ Dianion + H⁺ | 4.69 | nih.govacs.org |

Design Principles for pH-Responsive Fluorescent Probes

The design of effective fluorescent pH probes based on the this compound scaffold leverages several of its superior properties. A primary advantage is its enhanced photostability compared to fluorescein. nih.gov This allows for longer or more intense illumination during imaging experiments, enabling the acquisition of more photons before the dye is destroyed, which is particularly beneficial for confocal laser-scanning microscopy. adipogen.com

Furthermore, this compound exhibits a high fluorescence quantum yield, similar to fluorescein, meaning it efficiently converts absorbed light into emitted fluorescence, resulting in a bright signal. d-nb.infoadipogen.com The ability to tune its pKa through halogenation without significantly compromising this brightness is a key design principle. nih.govd-nb.info These characteristics—high photostability, high quantum yield, and a tunable pKa—make this compound an excellent foundational structure for creating robust pH sensors tailored for specific acidic environments.

Influence of Ionic Strength and Buffer Composition on pH Sensing Accuracy

A significant challenge in optical pH sensing is the potential for the ionic strength and composition of the sample medium to affect the accuracy of the measurement. acs.orgnih.gov The pKa of an indicator dye can be influenced by the concentration of ions in the solution, which can alter the activity of protons and the stability of the dye's different charged species. acs.org This is an intrinsic limitation for many pH sensors that rely on indicator dyes. acs.org

For this compound, the buffer composition can also directly influence its photophysics. Studies have shown that buffer species, such as acetate (B1210297), can actively participate in the excited-state proton transfer reactions of the dye. nih.govacs.org Acetate can promote the interconversion between the neutral, monoanionic, and dianionic forms of the dye in its excited state. nih.gov This buffer-mediated proton exchange can alter the fluorescence lifetime and intensity, potentially confounding pH measurements if not properly accounted for. nih.govacs.org Similarly, the ionic strength of the solution can affect the interaction of the dye with other molecules, such as polymers, which can also impact its fluorescence profile. researchgate.net Therefore, for accurate pH sensing, calibration should be performed in a medium that closely mimics the ionic strength and buffer composition of the experimental sample.

Strategies for Ratiometric pH Measurement

To overcome inaccuracies associated with probe concentration, photobleaching, and instrumental factors, ratiometric measurement techniques are often employed. mdpi.commdpi.com In this approach, fluorescence intensity is measured at two different wavelengths, and the ratio of these intensities is used to determine the pH. mdpi.com This ratio is largely independent of the absolute probe concentration, providing a more robust and quantitative measurement. mdpi.comnih.gov

Fluorescent probes for ratiometric sensing can be classified into two main groups. The first type exhibits a pH-dependent shift in its excitation spectrum, allowing for excitation at two different wavelengths while monitoring emission at a single wavelength. mdpi.com The second type features a pH-dependent shift in its emission spectrum. mdpi.com A common strategy to achieve ratiometric sensing with a probe like this compound, which has a single main emission peak, is to combine it with a second, pH-insensitive fluorophore that can be excited at a different wavelength. mdpi.com By taking the ratio of the pH-sensitive fluorescence from this compound to the stable fluorescence from the reference dye, a reliable pH measurement can be obtained. mdpi.com

Applications in Characterizing Microenvironmental pH

The specific properties of this compound make it well-suited for characterizing the pH of unique microenvironments. Its pKa of ~4.7 makes it an ideal probe for measuring pH and monitoring pH changes within acidic organelles of living cells, such as endosomes and lysosomes. adipogen.com

A novel application demonstrating its utility in a non-biological context is the characterization of the early stages of cement hydration. d-nb.infonih.gov Cement paste is a challenging environment characterized by high pH (>12) and high ionic strength. d-nb.info In this application, the time-dependent changes in the absorption and fluorescence of this compound are used to monitor the complex chemical and physical processes occurring as cement cures. nih.gov The interactions of the negatively charged dye with the positively charged surfaces of the hydrating cement minerals, along with potential dye aggregation, provide spectroscopic signatures that reveal details about the hydration process at a molecular level. d-nb.infonih.gov This work highlights the versatility of this compound as a probe for characterizing microenvironments far beyond cellular biology.

Mechanisms of Reactive Oxygen Species Ros Detection by 2 ,7 Difluorofluorescein and Its Derivatives

Mechanism of Fluorogenic Conversion from Non-Fluorescent to Fluorescent Form

The fundamental principle behind the use of 2',7'-difluorofluorescein-based probes is their conversion from a non-fluorescent state to a highly fluorescent one upon interaction with ROS. This process involves a two-step mechanism that is initiated once the probe enters a cellular environment.

The most commonly used derivative, H2DFFDA, is a cell-permeant molecule due to its diacetate structure. thermofisher.comthermofisher.com Once inside the cell, it undergoes enzymatic hydrolysis by intracellular esterases. These enzymes cleave the two acetate (B1210297) groups from the molecule, transforming it into 2',7'-difluorodihydrofluorescein (H2DFF). thermofisher.comthermofisher.comnih.gov This deacetylated form is less lipophilic and thus becomes trapped within the cell, a crucial feature for accurate intracellular ROS measurement. bmglabtech.comthermofisher.com The removal of the acetate groups is a prerequisite for the subsequent oxidation step. thermofisher.comthermofisher.comnih.gov

The efficiency of this deacetylation can vary depending on the specific esterases present in the cell type under investigation. berkeley.edu For instance, studies with the related compound fluorescein (B123965) diacetate (FDA) have shown that different esterases, such as isoamyl acetate-hydrolyzing esterase, exhibit varying levels of activity. berkeley.edu

Following deacetylation, the non-fluorescent H2DFF is susceptible to oxidation by various ROS. This oxidation converts H2DFF into the highly fluorescent this compound (DFF). thermofisher.comthermofisher.comnih.gov The increase in fluorescence intensity is directly proportional to the amount of ROS present, allowing for their quantification. pubcompare.ai

It is important to note that the oxidation process can be complex. For example, in the presence of horseradish peroxidase, the oxidized product, 2',7'-dichlorofluorescein (B58168) (DCF), can be further oxidized to a phenoxyl radical, which may complicate the interpretation of results. thermofisher.comthermofisher.com

Specificity and Selectivity Considerations in ROS Detection

While this compound and its derivatives are widely used, it is crucial to consider their specificity and selectivity for different ROS to ensure accurate interpretation of experimental data.

Identification of Specific Oxidants Reacting with the Probe

Research has shown that the deacetylated probe, H2DFF (and its chlorinated counterpart H2DCF), can be oxidized by a variety of strong oxidants. In cell-free systems, H2DCF has been demonstrated to be oxidized by peroxynitrite (ONOO⁻). thermofisher.com The probe is also sensitive to hydroxyl radicals and nitrogen dioxide. nih.gov However, it is reportedly not directly sensitive to singlet oxygen, although singlet oxygen can indirectly contribute to fluorescence by reacting with cellular components to produce other reactive species that then oxidize the probe. thermofisher.comthermofisher.com

The oxidation of H2DCF can also be influenced by cellular components. For instance, horseradish peroxidase can catalyze the oxidation of H2DCF in the absence of hydrogen peroxide (H₂O₂). thermofisher.com Furthermore, the presence of Fe²⁺ can also lead to the oxidation of the probe without the involvement of H₂O₂. thermofisher.com

Limitations and Controversies Regarding Probe Specificity

A significant body of research highlights the limitations and controversies surrounding the specificity of these probes. A major point of contention is that the probe itself can contribute to the generation of ROS, creating a self-fulfilling prophecy. nih.gov For example, the reaction of H2DCF with horseradish peroxidase and peroxynitrite can lead to the formation of radical species that, in the presence of oxygen, produce superoxide (B77818) (O₂⁻). This superoxide can then dismutate to form hydrogen peroxide, which in turn can further fuel the oxidation of the probe. nih.gov

The probe is often described as a general indicator of oxidative stress rather than a specific detector of a particular ROS. mdpi.comnih.govnih.gov This is because it can be oxidized by a broad range of reactive species. researchgate.net Therefore, an increase in fluorescence should be interpreted as an indication of a general shift in the cellular redox state rather than the specific production of a single type of ROS. nih.govresearchgate.net

Factors Interfering with ROS Measurement

Several factors can interfere with the accurate measurement of ROS using this compound and its derivatives, leading to potential artifacts and misinterpretation of data.

One significant factor is the composition of the experimental medium. mdpi.comnih.gov Components of cell culture media can directly react with the probe and cause its oxidation, independent of cellular ROS production. mdpi.comnih.gov The pH of the assay system can also influence the rate of probe oxidation. mdpi.comnih.gov

The presence of certain cellular components and enzymes can also affect the results. For example, the concentration of antioxidants like glutathione (B108866) can influence the rate of H2DCF oxidation, as glutathione can compete with the probe for ROS. nih.govresearchgate.net Therefore, a change in fluorescence could reflect a depletion of antioxidants rather than a direct increase in ROS production. nih.govresearchgate.net

Furthermore, some chemical compounds used in experimental models, such as electron transport chain inhibitors, have been shown to directly cause the conversion of the probe to its fluorescent form in cell-free systems. mdpi.comnih.gov Even the fluorescent product itself, DCF, can act as a photosensitizer, accelerating the oxidation of the non-fluorescent probe, particularly under illumination during fluorescence microscopy. thermofisher.com The presence of serum in the culture medium should also be avoided during incubation with the probe, as it contains enzymes that can cleave the diacetate form. lumiprobe.com

These interfering factors underscore the importance of carefully designed controls in experiments using this compound-based probes to ensure that the observed fluorescence changes are genuinely attributable to intracellular ROS production.

Probe Stability in Biological Media

The stability of this compound and its precursor is paramount for reliable ROS measurement. The diacetate form, H2DFFDA, is relatively stable. thermofisher.com However, once deacetylated to 2',7'-difluorodihydrofluorescein (H2DFF) within the cell, the probe's stability can be influenced by the composition of the surrounding biological media. mdpi.com

Studies on the related compound, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFH-DA), have shown that the stability of the probe in cell culture medium is dependent on the medium's composition. mdpi.comuu.nlnih.gov For instance, some culture media can promote the auto-oxidation of the probe, leading to a false-positive signal. mdpi.comresearchgate.net The presence of certain components in the media can either accelerate or inhibit the oxidation of the probe, independent of cellular ROS production. mdpi.com Therefore, careful selection and characterization of the biological medium are essential to minimize artifacts and ensure that the detected fluorescence is a true representation of cellular ROS levels.

Influence of Cellular Uptake, Retention, and Efflux

The journey of the H2DFFDA probe into the cell and the fate of its fluorescent product, DFF, are critical determinants of the final fluorescent signal. H2DFFDA, being cell-permeant, readily crosses the cell membrane. medchemexpress.commedchemexpress.com Once inside, intracellular esterases cleave the acetate groups, converting it into the less permeable H2DFF, which is then trapped within the cell. acs.orgnih.gov

However, the retention of the oxidized, fluorescent product can be a significant issue. mdpi.comuu.nl Studies using the analogous probe, 2',7'-dichlorofluorescein (DCF), have demonstrated that the fluorescent product can be actively transported out of the cell, a process known as efflux. mdpi.comnih.govuu.nl This efflux is often mediated by membrane transport proteins, such as those from the ATP-binding cassette (ABC) transporter family. acs.org The rate of efflux can vary significantly between different cell types, leading to an underestimation of intracellular ROS levels. mdpi.comacs.org For example, hepatocytes are known to poorly retain DCF. mdpi.comnih.govuu.nl Consequently, the measured fluorescence is a net result of ROS-mediated oxidation and probe efflux, a factor that must be considered when interpreting results.

Cell Type-Specific Oxidation Kinetics

The rate at which H2DFF is oxidized to its fluorescent form is not uniform across all cell types. mdpi.comnih.govuu.nl This cell type-specificity of oxidation kinetics is a crucial factor that can influence the interpretation of comparative ROS studies. mdpi.comuu.nl

Interference from Other Cellular Components or Assay Additives

The oxidation of H2DFF is not exclusively driven by the primary ROS of interest. A variety of cellular components and assay additives can interfere with the measurement, leading to inaccurate results. The probe can be oxidized by a broad range of reactive species, not just a specific one. acs.orgtandfonline.com

Furthermore, components of the assay system itself can contribute to probe oxidation. For example, some electron transport chain inhibitors have been shown to directly cause the formation of the fluorescent product in cell-free experiments. mdpi.com The pH of the assay environment is another critical factor, as the fluorescence intensity of the oxidized probe can be pH-dependent. mdpi.comnih.govnih.gov Additionally, the presence of serum in the culture medium and the solvent used to dissolve the probe can also influence the rate of fluorescence generation. mdpi.com These potential interferences underscore the necessity of including appropriate controls in experimental designs to account for non-ROS-mediated probe oxidation. mdpi.com

Methodological Considerations for Quantitative ROS Assessment

To obtain reliable and quantitative data on ROS levels using this compound-based probes, several methodological factors must be carefully controlled. The inherent instability of the reduced probe can lead to auto-oxidation and photo-oxidation, resulting in false-positive signals and increasing background fluorescence over time. tandfonline.com

Key considerations for robust quantitative assessment include:

Controlling for Probe Instability: Due to the probe's susceptibility to air and light-induced oxidation, it is crucial to minimize its exposure to these elements during experiments. tandfonline.com

Appropriate Controls: The inclusion of various controls is essential. Cell-free controls can help to correct for medium-induced probe oxidation. mdpi.com Unstained cells should be examined for autofluorescence, and the effect of the experimental treatment on the probe in a cell-free system should be assessed. researchgate.net

Concentration and Time Dependence: The formation of the fluorescent product can be dependent on the probe's concentration. mdpi.com It is advisable to use a concentration that ensures saturation to obtain a linear response. mdpi.commdpi.com Time-course measurements are also important to capture the kinetics of ROS production and to identify potential saturation of the signal. tandfonline.com

Environmental Factors: The oxygen concentration in the experimental setup is a critical, yet often overlooked, factor. Standard atmospheric oxygen levels (21%) can induce oxidative stress in cultured cells, which normally exist in environments with much lower oxygen concentrations. bmglabtech.com Performing experiments under physiological oxygen conditions can provide more biologically relevant data. bmglabtech.com

Data Analysis: Proper data analysis should account for background fluorescence and any time-dependent drift in the signal. tandfonline.com

Comparative Analysis with Alternative ROS Probes

While this compound and its derivatives are widely used, a variety of other probes are available for ROS detection, each with its own set of advantages and disadvantages.

Table 1: Comparison of ROS Probes

| Probe | Target Species | Advantages | Disadvantages |

|---|---|---|---|

| 2',7'-Dichlorodihydrofluorescein (H2DCF) and its derivatives | General oxidative stress, various ROS acs.orgtandfonline.com | High sensitivity, broad reactivity to different ROS. acs.org | Lack of specificity, susceptible to auto-oxidation, potential for efflux of the oxidized product. acs.orgtandfonline.com |

| Dihydroethidium (DHE) | Primarily superoxide (O2•−) thermofisher.com | More specific for superoxide than H2DCF. thermofisher.com | Can undergo oxidation in resting cells, potentially through mitochondrial uncoupling. thermofisher.com |

| MitoSOX Red | Mitochondrial superoxide (O2•−) thermofisher.com | Specifically targeted to mitochondria, providing subcellular localization of superoxide production. thermofisher.com | |

| Amplex Red | Hydrogen peroxide (H2O2) mdpi.com | Selective for H2O2. mdpi.com | Requires the presence of horseradish peroxidase (HRP) for the reaction, which can introduce its own set of interferences. acs.orgmdpi.com |

| Dihydrorhodamine 123 (DHR 123) | Peroxynitrite (ONOO−) and other oxidants mdpi.comnih.gov | Can be used to detect peroxynitrite. mdpi.com | Not entirely specific for peroxynitrite, as other cellular oxidants can also lead to its oxidation. mdpi.com |

| Lucigenin | Superoxide (O2•−) | Can generate superoxide itself, leading to potential artifacts. mdpi.com |

| Genetically Encoded Probes (e.g., roGFP, HyPer) | Specific redox states (e.g., H2O2) bmglabtech.com | Can be targeted to specific cellular compartments, provides ratiometric measurement, and avoids issues with probe loading and leakage. bmglabtech.com | Requires genetic modification of the cells. |

The choice of probe should be dictated by the specific research question, the ROS of interest, and the experimental system. For instance, while H2DFFDA is a good general indicator of oxidative stress, more specific probes like MitoSOX Red are preferable for studying mitochondrial superoxide production. thermofisher.com Genetically encoded probes offer a powerful alternative for targeted and dynamic ROS measurements within living cells. bmglabtech.com

Cellular and Subcellular Applications of 2 ,7 Difluorofluorescein in Biological Systems

Mechanisms of Cellular Uptake and Intracellular Distribution

The journey of the DFF probe into and throughout the cell is a multi-step process involving passive movement, interaction with cellular machinery, and enzymatic transformation.

The initial entry into the cell is accomplished by the diacetylated form of the probe, often referred to as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (a structurally similar analogue, though the principle applies to H2DFF DA). nih.govmdpi.com This precursor molecule is characterized by its lipophilic nature and lack of electrical charge, which allows it to freely and passively diffuse across the hydrophobic lipid bilayer of the plasma membrane. mdpi.commdpi.com This non-saturable uptake mechanism is driven by the concentration gradient between the extracellular medium and the cell's interior. nih.govnih.gov Once inside the cell, the probe's transformation ensures a continuous gradient, facilitating ongoing influx. mdpi.com

While the precursor enters passively, the fate of the fluorescent end-product, 2',7'-difluorofluorescein (or its analogue, DCF), can be influenced by active transport proteins. mdpi.com Specifically, members of the Organic Anion Transporting Polypeptide (OATP) and Multidrug Resistance-Associated Protein (MRP) families have been shown to transport the oxidized, anionic form of the dye out of the cell. nih.govnih.govmdpi.com

For instance, OATP1B1, a liver-specific uptake transporter, has been identified as a transporter of 2',7'-dichlorofluorescein (B58168) (DCF). nih.govnih.govresearchgate.net Similarly, MRPs can actively efflux the anionic dye, which can impact the net intracellular fluorescence and must be considered when quantifying cellular processes. nih.gov The activity of these transporters can sometimes complicate data interpretation in cell lines where they are highly expressed, such as certain liver cell lines. mdpi.com

Upon entering the cell, 2',7'-difluorodihydrofluorescein diacetate (H2DFF DA) undergoes enzymatic hydrolysis. Intracellular esterases, ubiquitous enzymes within the cytoplasm, cleave the two acetate (B1210297) groups from the molecule. nih.govmdpi.comabpbio.com This two-step deacetylation converts the lipophilic H2DFF DA into the polar, non-fluorescent molecule 2',7'-difluorodihydrofluorescein (H2DFF). nih.govmdpi.com This newly formed molecule is less membrane-permeable and is consequently trapped within the cytosol, priming it for the detection of specific cellular events. nih.govnih.gov This enzymatic conversion is crucial for the probe's retention and subsequent function as an intracellular sensor. mdpi.comnih.gov

Application in Monitoring Cellular Processes

Once converted to its active form, H2DFF serves as a versatile fluorogenic probe for observing dynamic cellular processes, most notably oxidative stress.

The primary application of this probe is the detection and quantification of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are key indicators of oxidative stress. nih.govsigmaaldrich.commedchemexpress.com The trapped, non-fluorescent H2DFF is oxidized by various reactive species, including hydroxyl radicals and peroxynitrite, into the highly fluorescent this compound (DFF). nih.govescholarship.org

Table 1: Spectral Properties of Oxidized this compound

| Property | Wavelength (nm) |

|---|---|

| Excitation Maximum | ~504-511 |

| Emission Maximum | ~529-533 |

Data compiled from sources lumiprobe.comfishersci.com.

Beyond its use as an oxidative stress indicator, the fluorescent product DFF (and its analogues like CDF) can be employed to study the activity of membrane transport proteins directly. Because DFF is a substrate for transporters like OATPs and MRPs, its movement across the cell membrane can be visualized and quantified to assess transporter function. nih.govnih.gov For example, cells overexpressing a specific MRP will exhibit a faster efflux and consequently lower intracellular accumulation of the fluorescent dye compared to control cells. nih.gov By monitoring the changes in fluorescence inside the cells over time, or in the presence of known transporter inhibitors, researchers can characterize the activity and specificity of these important drug efflux pumps. nih.govresearchgate.net This application provides a valuable method for screening potential drug interactions and understanding the mechanisms of multidrug resistance in cancer cells.

Real-time Intravital Imaging of Oxidant Formation

This compound and its derivatives have become instrumental in the real-time intravital imaging of oxidant formation, allowing researchers to observe dynamic biological processes within living organisms at the cellular level nih.gov. Intravital microscopy (IVM) provides a window into the complex cellular behaviors and molecular signals that occur in a natural physiological context, which cannot be fully replicated by static, in vitro methods nih.gov. The primary application in this area is the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as nitric oxide (NO).

A prominent derivative used for this purpose is 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate). This compound is cell-permeant and diffuses passively across cell membranes. Once inside the cell, intracellular esterases cleave the diacetate groups, converting it into the cell-impermeant DAF-FM lumiprobe.com. DAF-FM is essentially non-fluorescent until it reacts with NO, forming a fluorescent benzotriazole (B28993) adduct with excitation and emission maxima of approximately 495/515 nm lumiprobe.comfishersci.com. This reaction leads to a significant, 160-fold increase in fluorescence quantum yield lumiprobe.comfishersci.com.

The high sensitivity and photostability of the DAF-FM NO-adduct make it superior to older probes like DAF-2, enabling more reliable results and extended time for image capture during intravital experiments fishersci.com. Its fluorescence is also independent of pH above 5.5, which is a crucial feature for quantitative measurements in various physiological environments fishersci.com. These properties have been leveraged for the intravital microscopic detection of NO generation associated with processes like angiogenesis in mice and for in vivo imaging of NO in zebrafish fishersci.com.

The general mechanism for many fluorescein-based probes, such as the related 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), involves cellular uptake and deacetylation, followed by oxidation by ROS to a highly fluorescent product (2',7'-dichlorofluorescein, DCF) nih.govlumiprobe.com. This change in fluorescence intensity is proportional to the extent of intracellular oxidative stress nih.gov. While DAF-FM is more specific for NO, the underlying principle of using a "turn-on" fluorescent probe allows for the real-time visualization of specific oxidant species within the complex environment of a living animal.

| Probe Derivative | Target Oxidant | Principle of Detection | Application Example |

| DAF-FM Diacetate | Nitric Oxide (NO) | Reacts with NO to form a highly fluorescent benzotriazole adduct. | Intravital imaging of NO generation during angiogenesis in mice fishersci.com. |

| H2DCFDA | General ROS/RNS | Oxidized by various reactive species to the fluorescent DCF. | Used to measure general oxidative stress in cells and tissues nih.govnih.gov. |

Monitoring Pharmacokinetics of Compounds

Fluorescein (B123965) derivatives, including this compound, are utilized as fluorescent tags to monitor the pharmacokinetics of various compounds and drug delivery systems. Pharmacokinetics involves studying the absorption, distribution, metabolism, and excretion of a substance within an organism mdpi.com. By conjugating a fluorescent probe to a drug or its carrier, researchers can visually and quantitatively track its journey through the body in real-time researchgate.net.

The fluorescence-based detection technique is valued for its high sensitivity, specificity, and low detection threshold, making it suitable for microanalysis of drugs in biological samples mdpi.com. For instance, fluorescein isothiocyanate (FITC), a derivative of fluorescein, has been successfully used to label a polyphenol–polysaccharide complex to study its pharmacokinetics and tissue distribution in mice. The results from such studies can reveal key parameters like the half-life and mean retention time of the compound in the bloodstream and its accumulation in various organs mdpi.com.

Studies using related compounds, such as 5 (and 6)-carboxy-2′,7′-dichlorofluorescein (CDF), have provided detailed insights into the specific transport mechanisms involved in hepatic disposition. Research on perfused rat livers has shown that CDF is taken up into hepatocytes by organic anion-transporting polypeptides (Oatps) and subsequently effluxed into the bile and blood via multidrug resistance-associated proteins (Mrp2 and Mrp3) semanticscholar.org. Understanding the pharmacokinetics of the fluorescent tag itself is crucial for accurately interpreting the data when it is used as a tracer for another compound.

The use of advanced imaging techniques, such as super-resolution microscopy, can further enhance the monitoring of fluorescently labeled drugs, providing data on their distribution at the subcellular level nih.gov. Factors that can influence the intracellular distribution of a drug-probe conjugate include the properties of the drug carrier, the specificity of the drug itself, and the size of the delivery vehicle nih.gov.

| Labeled Compound/System | Study Model | Key Pharmacokinetic Findings |

| FITC-labeled polyphenol–polysaccharide complex | Mice | Enabled measurement of half-life (T1/2: 26.92 ± 0.76 h) and mean retention time (MRT: 36.48 h); tracked distribution to stomach, intestine, and kidneys mdpi.com. |

| 5 (and 6)-carboxy-2′,7′-dichlorofluorescein (CDF) | Isolated Perfused Rat Livers | Demonstrated uptake by Oatp transporters and efflux via Mrp2 and Mrp3, revealing specific hepatic transport pathways semanticscholar.org. |

Studies in Cell Viability and Apoptosis

This compound and its analogs are widely employed in the assessment of cell viability and the study of apoptosis, primarily through the detection of oxidative stress. Apoptosis, or programmed cell death, is a multi-step process characterized by distinct morphological and biochemical events, including an increase in intracellular ROS production sigmaaldrich.comnih.gov.

Probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are commonly used to quantify total cellular ROS nih.gov. The mechanism involves the passive diffusion of the non-polar, non-fluorescent H2DCFDA into the cell, where esterases cleave the acetate groups to form the polar, non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF) nih.govnih.gov. This molecule is trapped within the cell and is subsequently oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF) nih.govnih.gov. The resulting green fluorescence intensity is directly proportional to the level of intracellular ROS nih.gov.

An increase in ROS is a key event in the apoptotic cascade, making these probes valuable for its detection nih.gov. The collapse of the mitochondrial membrane potential is another early event in apoptosis, which often coincides with increased ROS generation and precedes the activation of caspases and other downstream events sigmaaldrich.comnih.gov. Therefore, an increased fluorescence signal from a DCF-based probe can be interpreted as an indicator of general oxidative stress, which is often associated with a loss of cell viability and the initiation of apoptosis bohrium.comnih.gov.

These assays can be performed using various instruments, including fluorescence microscopy, flow cytometry, and microplate readers, allowing for both qualitative imaging and quantitative analysis lumiprobe.com. In flow cytometry, apoptotic cells will exhibit higher fluorescence compared to healthy cells due to increased ROS levels. This can be combined with other apoptosis markers, such as Annexin V (which detects phosphatidylserine (B164497) translocation) or DNA-binding dyes like propidium (B1200493) iodide (which identifies cells with compromised membrane integrity), for a more comprehensive, multiparametric analysis of cell death stages nih.govnih.gov.

| Assay Principle | Target Cellular Event | Typical Observation in Apoptosis |

| Oxidation of intracellular H2DCF to fluorescent DCF | Increased Reactive Oxygen Species (ROS) | Higher fluorescence intensity in apoptotic cells compared to viable cells nih.govnih.gov. |

| Combination with DNA-binding dyes (e.g., Propidium Iodide) | ROS levels and plasma membrane integrity | Apoptotic cells show high DCF fluorescence while potentially still excluding propidium iodide (early stage) or staining positive for it (late stage) nih.govnih.gov. |

| Correlation with mitochondrial membrane potential probes | ROS levels and mitochondrial dysfunction | Increased DCF fluorescence often correlates with the loss of mitochondrial membrane potential, an early apoptotic marker sigmaaldrich.com. |

Targeted Delivery Systems for In Vivo Applications

To enhance the utility of this compound and its derivatives for in vivo applications, they are often incorporated into targeted delivery systems. The primary goal of these systems is to increase the accumulation of the fluorescent probe at a specific site of interest, such as a tumor, while minimizing its distribution to healthy tissues. This targeted approach improves the signal-to-noise ratio for imaging and is a foundational concept for "theranostics," which combines therapeutic and diagnostic capabilities in a single agent nih.gov.

Nanoparticles are a versatile and widely used platform for targeted delivery nih.gov. These nanocarriers can be engineered to encapsulate or be conjugated with fluorescent probes researchgate.net. The surface of the nanoparticles can be modified with specific targeting ligands, such as antibodies, peptides, or small molecules like folic acid, that bind to receptors overexpressed on the surface of target cells (e.g., cancer cells) nih.govcityu.edu.hk.

For example, magnetic nanoparticles (MNPs) have been synthesized and coated with polyethylene (B3416737) glycol (PEG) to improve biocompatibility and circulation time. These nanoparticles were then conjugated with both fluorescein isothiocyanate (FITC) for fluorescence imaging and folic acid as a targeting moiety. Such targeted fluoromagnetic nanoparticles were shown to actively recognize and be internalized by folate receptor-positive breast cancer cells (MCF-7), but not by receptor-negative cells, demonstrating their specificity nih.gov.

Another approach involves self-assembled layered double hydroxide (B78521) (LDH) nanoparticles. These have been conjugated with folic acid to enhance selectivity and have shown a high capacity for drug loading. Confocal microscopy revealed that fluorescein-conjugated LDH nanoparticles demonstrated strong penetration into both the cell membrane and the nucleus, suggesting their potential for delivering imaging agents or therapeutics to intracellular targets cityu.edu.hk. These advanced delivery systems are crucial for translating the utility of fluorescent probes like this compound from the lab to potential in vivo diagnostic applications.

| Delivery System | Targeting Ligand | Probe/Cargo | Key Feature/Finding |

| Magnetic Nanoparticles (MNPs) | Folic Acid | Fluorescein Isothiocyanate (FITC) | Actively recognized and internalized by folate receptor-positive cancer cells, enabling targeted imaging nih.gov. |

| Layered Double Hydroxide (LDH) Nanoparticles | Folic Acid | Fluorescein Sodium Salt / Methotrexate | Showed enhanced cell membrane and nuclei penetration ability and improved efficacy of the co-delivered drug cityu.edu.hk. |

| pH-Responsive Polymer Nanoparticles | None (pH-triggered) | Fluorescently labeled peptides | Demonstrated rapid release of cargo within minutes of cell uptake in response to lower intracellular pH shellichemistry.com. |

Integration of 2 ,7 Difluorofluorescein with Advanced Imaging Techniques

Fluorescence Microscopy Applications

DFF and its derivatives are widely used in fluorescence microscopy to visualize and quantify a range of biological phenomena.

Confocal Laser Scanning Microscopy (CLSM) for High-Resolution Imaging

Confocal laser scanning microscopy (CLSM) is a powerful technique that provides high-resolution, optically sectioned images of fluorescently labeled specimens. The use of DFF and its analogs, such as 2',7'-dichlorofluorescein (B58168) (DCF), in conjunction with CLSM allows for the precise localization of oxidative stress within cells and tissues. For instance, CLSM imaging of DCF-stained Zinnia mesophyll cells has been used to study hydrogen peroxide production during the formation of secondary cell walls. researchgate.net The spectral properties of DFF are well-matched with the argon-ion laser, making it an important fluorophore for CLSM applications. thermofisher.com

In studies of lung ischemia-reperfusion injury, CLSM with 2',7'-dichlorofluorescin diacetate (DCF-DA) has been employed to map the tissue distribution of oxidant generation. nih.gov This technique revealed non-homogenous fluorescence increases in arteries, veins, bronchial epithelium, and specific alveolar cells, indicating localized oxidative stress. nih.gov Similarly, derivatives like 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) have been used with CLSM to detect nitric oxide in plant root tips. researchgate.net

Multiphoton Microscopy for Deep Tissue Imaging

Multiphoton microscopy (MPM), particularly two-photon microscopy (2PM), is advantageous for imaging deep within scattering biological tissues. nih.govnih.gov This technique utilizes the nonlinear absorption of two or more photons to excite a fluorophore, which offers deeper penetration, reduced phototoxicity, and inherent three-dimensional sectioning. nih.govbohrium.com While the search results highlight the use of other fluorophores for deep tissue imaging with MPM, the principles are applicable to DFF and its derivatives, especially those with suitable two-photon absorption cross-sections. nih.govnih.govbohrium.com The development of multiphoton microscopy has been crucial for in vivo imaging of neuronal circuits and vascular networks in the brain at significant depths. nih.gov

Advanced Techniques (e.g., FRAP, FLIM, FRET) for Dynamic Studies

The integration of fluorescent probes with techniques like Fluorescence Recovery After Photobleaching (FRAP), Fluorescence Lifetime Imaging Microscopy (FLIM), and Förster Resonance Energy Transfer (FRET) enables the study of molecular dynamics, environmental sensing, and intermolecular interactions within living cells. nih.govnih.govmdpi.com

FRAP is used to measure the mobility of fluorescently labeled molecules by observing the recovery of fluorescence in a photobleached region. nih.govox.ac.ukresearchgate.net This can provide insights into diffusion rates and the binding of molecules. ox.ac.ukresearchgate.net

FLIM measures the fluorescence lifetime of a fluorophore, which can be sensitive to its local environment, such as pH, ion concentrations, or binding to other molecules. nih.govnih.gov

FRET is a mechanism describing energy transfer between two light-sensitive molecules. nih.gov It is highly sensitive to the distance between the donor and acceptor fluorophores and is often described as a "molecular ruler" for measuring nanoscale distances, making it ideal for studying protein-protein interactions. nih.gov

These techniques, while not exclusively used with DFF, represent powerful methodologies where DFF and its derivatives can be applied to study dynamic cellular processes.

Flow Cytometry for Cell Population Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of a large population of cells. aatbio.com DFF derivatives, particularly 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), are extensively used in flow cytometry to measure intracellular reactive oxygen species (ROS). nih.govnih.govresearchgate.net Upon entering the cell, H2DCFDA is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). nih.govnih.gov

This method allows for the quantification of ROS levels in thousands of individual cells, providing a statistical analysis of the cellular response to various stimuli. nih.govresearchgate.net For example, it has been used to detect significant increases in ROS in Chinese hamster ovary (CHO) cells exposed to low doses of gamma radiation. nih.gov It has also been employed to differentiate between functionally different neutrophil populations in septic patients based on their oxygen metabolism. nih.gov

Plate Reader Spectrometry for High-Throughput Assays

Plate reader spectrometry offers a high-throughput platform for quantifying fluorescence in a large number of samples simultaneously, making it ideal for screening assays. mdpi.comnih.govlabmark.cz DFF-based assays are readily adaptable to this format for various applications.

One prominent example is the use of 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) in a microplate format to measure nitric oxide (NO) generation. mdpi.com This method is sensitive, specific, and allows for the rapid analysis of many samples, which is valuable for studying vascular physiology and pathology. mdpi.com The optimized assay using DAF-FM demonstrated linearity in the nanomolar range and was successfully used to measure acetylcholine-stimulated NO generation in rat aortic endothelial cells. mdpi.com

Similarly, 2',7'-dichlorofluorescein diacetate (DCFH-DA) is used in plate reader-based assays to quantify total cellular ROS. nih.gov This approach is efficient, cost-effective, and provides a quantitative measure of oxidative stress in adherent cells. nih.govnih.gov

| Parameter | Value | Reference |

| DAF-FM Excitation Wavelength | 495 nm | mdpi.com |

| DAF-FM Emission Wavelength | 525 nm | mdpi.com |

| DCF Excitation Wavelength | 485 nm | nih.gov |

| DCF Emission Wavelength | 530 nm | nih.gov |

Structured Illumination Microscopy

The integration of 2',7'-Difluorofluorescein, commonly known as Oregon Green 488, with Structured Illumination Microscopy (SIM) represents a significant advancement in high-resolution cellular imaging. biotium.comfluorofinder.com SIM is a super-resolution microscopy technique that overcomes the diffraction limit of conventional light microscopy, which is typically around 200-300 nm laterally and 500-800 nm axially. nih.gov This is accomplished by illuminating the sample with a series of spatially structured light patterns. nih.govnih.gov By acquiring multiple images with these patterns shifted and rotated, a final super-resolved image can be computationally reconstructed. nih.govnih.gov This method can effectively double the spatial resolution of a widefield microscope. nih.gov

The success of SIM is highly dependent on the photophysical properties of the fluorescent probes used. This compound is particularly well-suited for SIM due to its high fluorescence quantum yield and high extinction coefficient, which contribute to the bright signal necessary for resolving fine details. thermofisher.com Its excitation maximum at approximately 496 nm is well-matched with the commonly used 488 nm laser line in many SIM systems. fluorofinder.comthermofisher.com The ability to generate a strong fluorescent signal is crucial for achieving the high signal-to-noise ratio required for the computational reconstruction process in SIM, which can otherwise be prone to artifacts. biorxiv.org

One of the key advantages of SIM is its suitability for live-cell imaging, as it generally requires lower light doses compared to other super-resolution techniques like STED or STORM, thus minimizing phototoxicity. nih.govzeiss.com The bright and photostable nature of this compound further enhances its utility in this regard, enabling the visualization of dynamic processes within living cells at resolutions unattainable with standard confocal microscopy. optica.org Research has demonstrated that SIM can achieve a lateral resolution of approximately 100 nm and an axial resolution of around 300 nm. nih.gov Advanced implementations of SIM, such as Lattice SIM, can offer a lateral optical resolution of about 120 nm. zeiss.com

While distinct from SIM, the performance of this compound in other super-resolution methods like Stimulated Emission Depletion (STED) microscopy further underscores its excellent photophysical characteristics for advanced imaging. In STED microscopy, resolutions of less than 60 nm in fixed samples and less than 65 nm in living cells have been reported with this dye. optica.org The robust performance of this compound across different super-resolution platforms highlights its versatility and importance as a fluorescent probe in modern cell biology.

Research Findings on the Performance of this compound in Super-Resolution Microscopy

| Technique | Fluorophore | Key Finding/Parameter | Achieved Resolution | Citation |

| Structured Illumination Microscopy (SIM) | This compound (Oregon Green 488) | General Resolution Improvement | Doubles spatial resolution | nih.govnih.gov |

| Structured Illumination Microscopy (SIM) | This compound (Oregon Green 488) | Lateral Resolution | ~100 nm | nih.gov |

| Structured Illumination Microscopy (SIM) | This compound (Oregon Green 488) | Axial Resolution | ~300 nm | nih.gov |

| Lattice SIM | This compound (Oregon Green 488) | Lateral Optical Resolution | ~120 nm | zeiss.com |

| CW-STED Microscopy | This compound (Oregon Green 488) | Resolution in Fixed Samples | < 60 nm | optica.org |

| CW-STED Microscopy | This compound (Oregon Green 488) | Resolution in Living Cells | < 65 nm | optica.org |

Challenges and Future Directions in 2 ,7 Difluorofluorescein Research

Addressing Limitations in Current Applications

Current research endeavors are actively seeking to overcome the inherent drawbacks of DFF-based probes, such as photobleaching, cellular leakage, and lack of specificity.

A significant limitation of many organic fluorophores, including DFF, is their susceptibility to photobleaching—the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. photonics.comthermofisher.com This phenomenon leads to a gradual loss of fluorescence signal, which can compromise long-term imaging experiments and skew quantitative analyses. photonics.comthermofisher.com The introduction of fluorine atoms at the 2' and 7' positions gives DFF (Oregon Green) increased photostability compared to its parent compound, fluorescein (B123965). nih.gov Similarly, the nitric oxide (NO) adduct of the DFF derivative, DAF-FM, shows significantly enhanced photostability compared to the non-fluorinated DAF-2. lumiprobe.com